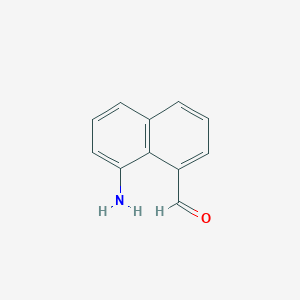
(2,5-Difluoro-3-hydroxyphenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,5-Difluoro-3-hydroxyphenyl)boronic acid is an organoboron compound that features a boronic acid group attached to a difluorohydroxyphenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Difluoro-3-hydroxyphenyl)boronic acid typically involves the borylation of a difluorohydroxyphenyl precursor. One common method is the hydroboration of an appropriate difluorohydroxyphenyl derivative using borane reagents . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium complexes to facilitate the borylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
(2,5-Difluoro-3-hydroxyphenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions typically involve mild temperatures and neutral to slightly acidic pH .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while substitution reactions can produce various substituted phenyl derivatives .
Scientific Research Applications
(2,5-Difluoro-3-hydroxyphenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which (2,5-Difluoro-3-hydroxyphenyl)boronic acid exerts its effects involves the interaction of the boronic acid group with specific molecular targets. In enzyme inhibition, the boronic acid group forms a reversible covalent bond with the active site of the enzyme, thereby blocking its activity . This interaction is facilitated by the unique electronic properties of the difluorohydroxyphenyl ring, which enhances the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3,5-Difluorophenylboronic acid: Similar in structure but lacks the hydroxy group, which affects its reactivity and applications.
4-Formylphenylboronic acid: Contains a formyl group instead of a hydroxy group, leading to different chemical properties and uses.
Uniqueness
(2,5-Difluoro-3-hydroxyphenyl)boronic acid is unique due to the presence of both fluorine atoms and a hydroxy group on the phenyl ring. This combination imparts distinct electronic and steric properties, making it particularly useful in selective chemical reactions and as a versatile building block in organic synthesis .
Properties
CAS No. |
919355-35-4 |
|---|---|
Molecular Formula |
C6H5BF2O3 |
Molecular Weight |
173.91 g/mol |
IUPAC Name |
(2,5-difluoro-3-hydroxyphenyl)boronic acid |
InChI |
InChI=1S/C6H5BF2O3/c8-3-1-4(7(11)12)6(9)5(10)2-3/h1-2,10-12H |
InChI Key |
QYKITSQXPRCPFS-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1F)O)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


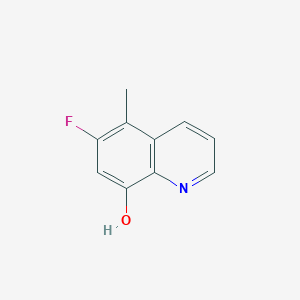
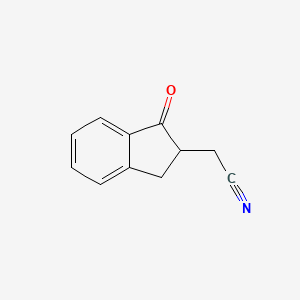

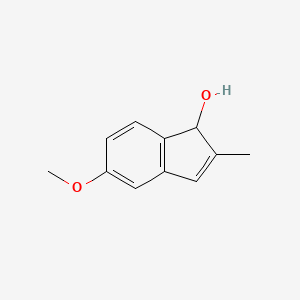
![Imidazo[1,2-a]pyrimidine-2-carbohydrazide](/img/structure/B15071327.png)

![6-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B15071339.png)
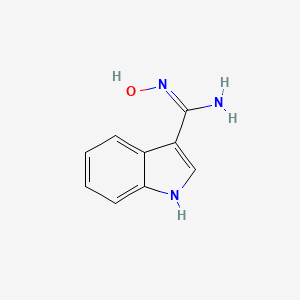
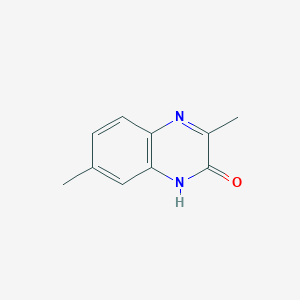

![3,4-Dihydrobenzo[4,5]imidazo[1,2-a]pyridine](/img/structure/B15071361.png)

